molecular formula C13H14ClF3N2OS B3017386 (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one CAS No. 338397-45-8

(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one

Cat. No. B3017386
CAS RN: 338397-45-8
M. Wt: 338.77
InChI Key: TXIBBFYUMFHCKG-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one is a useful research compound. Its molecular formula is C13H14ClF3N2OS and its molecular weight is 338.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Pyridine Derivatives Synthesis : The compound is utilized in the synthesis of functionalized pyridines, which are crucial in various chemical reactions and applications. For example, the reaction of 4-(dimethylamino)pyridine with hexachlorocyclopentadiene yields products with multiple pyridinium substitutions, demonstrating the versatility of these pyridine derivatives in chemical synthesis (Koch et al., 1993).
  • Nucleophilic Reactions : The compound participates in nucleophilic reactions, forming various substituted pyridines. These reactions are important for creating new compounds with potential applications in different fields (Schmidt et al., 2006).

Biological and Medicinal Properties

  • Antibacterial Activity : Some derivatives of the compound have been evaluated for their antibacterial properties, indicating potential medicinal applications (Hu et al., 2006).
  • Antioxidant and Antimicrobial Activity : Novel pyridine derivatives, including those synthesized from (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one, have shown promising antioxidant and antimicrobial properties, which could be beneficial in pharmaceutical applications (Bonacorso et al., 2015).

Applications in Catalysis

  • Asymmetric Catalysis : Enantiomerically pure pyridine derivatives synthesized from this compound have been used as nucleophilic catalysts in asymmetric catalysis. This highlights its role in the synthesis of compounds with specific stereochemistry, which is vital in drug development and other chemical industries (Busto et al., 2006).

Insecticidal Potential

  • Pesticide Intermediate : The compound has been identified as an intermediate in the synthesis of certain insecticides, demonstrating its importance in the agricultural sector for pest control (Liu et al., 2006).

Industrial and Chemical Applications

  • Organic Synthesis : Its derivatives play a significant role in organic synthesis, contributing to the creation of various organic compounds with multiple industrial applications (Schmidt et al., 2009).

properties

IUPAC Name

(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2OS/c1-8(11(20)4-5-19(2)3)21-12-10(14)6-9(7-18-12)13(15,16)17/h4-8H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIBBFYUMFHCKG-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)SC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/N(C)C)SC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.